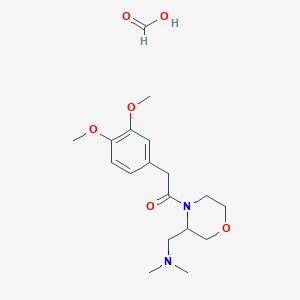

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

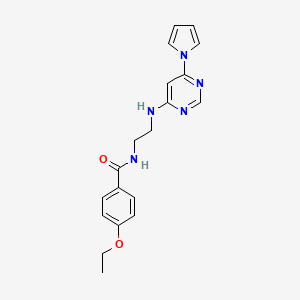

The compound is a complex organic molecule with several functional groups. It contains a morpholino group, which is a common moiety in many pharmaceuticals due to its ability to increase solubility and membrane permeability. The presence of dimethoxyphenyl groups suggests that the compound may have aromatic properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The morpholino group would likely contribute to the three-dimensionality of the molecule, while the dimethoxyphenyl groups could participate in pi stacking interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the morpholino and dimethoxyphenyl groups. The morpholino group could potentially participate in reactions with electrophiles, while the dimethoxyphenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the morpholino group could increase solubility in water, while the dimethoxyphenyl groups could contribute to lipophilicity .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

A study conducted by Aljohani et al. (2019) developed an efficient microwave-assisted one-step synthetic route toward Mannich bases, using 4-hydroxyacetophenone and secondary amines. This environmentally benign methodology provides an alternative to conventional synthesis methods for Mannich bases of 4-hydroxyacetophenone, potentially including compounds similar to the one (Aljohani et al., 2019).

Synthesis of Substituted Bisindolines

Kovach et al. (2014) synthesized substituted bisindolines from the reaction of 3,5-dimethoxyaniline and vicinal diones. This process includes double cyclization reactions and can potentially be applied to synthesize complex molecules like 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate (Kovach et al., 2014).

Crystal Engineering of Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a study on crystal engineering of supramolecular assemblies, focusing on 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules. This research could provide insights into the crystalline structure and molecular interactions of similar complex molecules (Arora & Pedireddi, 2003).

Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) synthesized enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. The methodology used in this study could be relevant to the synthesis and characterization of compounds like 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate (Bhat et al., 2018).

Formation of Quinazolin-4-ones

Nathubhai et al. (2011) explored the formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. This study's findings on reaction mechanisms and intermediate formations could be relevant to understanding the chemical behavior of similar complex molecules (Nathubhai et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-[(dimethylamino)methyl]morpholin-4-yl]ethanone;formic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.CH2O2/c1-18(2)11-14-12-23-8-7-19(14)17(20)10-13-5-6-15(21-3)16(9-13)22-4;2-1-3/h5-6,9,14H,7-8,10-12H2,1-4H3;1H,(H,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRKPKYZNJJCOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)CC2=CC(=C(C=C2)OC)OC.C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)

![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)

![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)